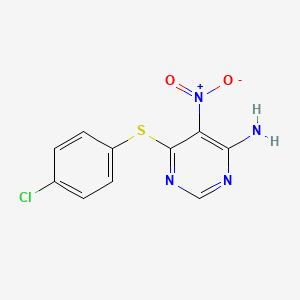

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a nitro group at the 5-position, an amino group at the 4-position, and a 4-chlorophenylthio group at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-5-nitropyrimidine with 4-chlorothiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The thioether group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Hydrogen peroxide or other oxidizing agents like m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 6-((4-Chlorophenyl)thio)-4,5-diaminopyrimidine.

Oxidation: 6-((4-Chlorophenyl)sulfonyl)-5-nitropyrimidin-4-amine.

Aplicaciones Científicas De Investigación

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as an antimicrobial or anticancer agent.

Materials Science: It can be explored for its properties in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group could be involved in redox reactions, while the thioether group might interact with hydrophobic pockets in proteins.

Comparación Con Compuestos Similares

Similar Compounds

6-((4-Methylphenyl)thio)-5-nitropyrimidin-4-amine: Similar structure but with a methyl group instead of a chlorine atom.

6-((4-Bromophenyl)thio)-5-nitropyrimidin-4-amine: Similar structure but with a bromine atom instead of a chlorine atom.

6-((4-Chlorophenyl)thio)-4,5-diaminopyrimidine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group allows for redox activity, while the thioether group provides hydrophobic interactions, making it a versatile compound for various applications.

Actividad Biológica

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the existing research on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-chlorophenyl thio group and a nitro group at the 5-position. Its molecular formula is C10H8ClN3O2S, which contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown promising results against several cancer cell lines, particularly breast cancer. Studies indicate that it induces apoptosis and cell cycle arrest in the G0 phase, leading to reduced proliferation of cancer cells .

- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific kinases, demonstrating IC50 values in the low micromolar range. For instance, it has been reported to inhibit CDK6 with an IC50 value of approximately 290 nM .

- Antimicrobial Properties : Preliminary studies suggest activity against Helicobacter pylori and other pathogens, indicating potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound binds to the active sites of various kinases, disrupting their activity and leading to downstream effects on cell proliferation and survival.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, evidenced by increased levels of apoptotic markers in treated cells .

- Cell Cycle Arrest : Research indicates that it can halt the cell cycle at specific phases (G0/G1), preventing further cell division .

Data Summary

Case Studies

- Breast Cancer Cell Lines : A study evaluated the antiproliferative effects of the compound on MCF-7 cells, revealing significant inhibition of cell growth with an IC50 below 3 µM. The mechanism involved apoptosis induction and cell cycle arrest at G0 phase.

- Helicobacter pylori Resistance : Compound efficacy was assessed against resistant strains of H. pylori, showing improved activity compared to standard treatments, suggesting its potential as a new therapeutic agent for gastric infections .

Propiedades

IUPAC Name |

6-(4-chlorophenyl)sulfanyl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O2S/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDHBYQKLOEZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=NC(=C2[N+](=O)[O-])N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.